5-Bromo-2-thiophenesulfinic acid, sodium salt
CAS No.: 126715-04-6
Cat. No.: VC8226536
Molecular Formula: C4H2BrNaO2S2
Molecular Weight: 249.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126715-04-6 |
---|---|
Molecular Formula | C4H2BrNaO2S2 |
Molecular Weight | 249.1 g/mol |
IUPAC Name | sodium;5-bromothiophene-2-sulfinate |
Standard InChI | InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 |
Standard InChI Key | IEVOQJORLJHRHH-UHFFFAOYSA-M |
SMILES | C1=C(SC(=C1)Br)S(=O)[O-].[Na+] |
Canonical SMILES | C1=C(SC(=C1)Br)S(=O)[O-].[Na+] |
Introduction
Overview
5-Bromo-2-thiophenesulfinic acid, sodium salt (CAS 126715-04-6) is a specialized organosulfur compound with significant utility in pharmaceutical and materials science research. This sodium salt derivative of 5-bromo-2-thiophenesulfinic acid features a thiophene ring substituted with bromine at the 5-position and a sulfinic acid group at the 2-position, neutralized as a sodium salt. Its molecular formula is , with a molecular weight of 249.08 g/mol . The compound’s stability and solubility in aqueous systems make it a valuable intermediate in synthetic chemistry.
Chemical Identity and Structural Features
The compound’s structure consists of a planar thiophene ring (a five-membered heterocycle with one sulfur atom) functionalized with bromine and a sulfinic acid group. The sodium salt form enhances solubility in polar solvents, facilitating its use in reactions requiring aqueous conditions. Key identifiers include:
Property | Value | Source |
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CAS Number | 126715-04-6 | |
Molecular Formula | ||
Molecular Weight | 249.08 g/mol | |
IUPAC Name | Sodium 5-bromothiophene-2-sulfinate | |
SMILES | BrC1=CC=C(S1)S(=O)[O-].[Na+] |
The sulfinic acid group () and bromine atom introduce electrophilic and nucleophilic sites, enabling diverse reactivity .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via oxidation or sulfonation of 5-bromothiophene precursors. One documented method involves:
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Sulfonation of 5-Bromothiophene: Reaction with chlorosulfonic acid yields 5-bromo-2-thiophenesulfonyl chloride.
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Reduction to Sulfinic Acid: Controlled reduction of the sulfonyl chloride intermediate using sodium sulfite or similar agents produces the sulfinic acid.
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Neutralization: Treatment with sodium hydroxide converts the sulfinic acid to its sodium salt .
A continuous Schotten-Baumann process has also been reported for scale-up, bypassing isolation of intermediates to improve efficiency .
Industrial Production
Manufacturers like MolCore BioPharmatech produce the compound at ≥97% purity, adhering to ISO standards. Key steps include rigorous purification via recrystallization and chromatography .
Physical and Chemical Properties
The sodium salt’s solubility profile makes it ideal for reactions in aqueous or polar aprotic solvents .
Applications in Pharmaceutical and Materials Chemistry
Pharmaceutical Intermediates
The compound is a critical intermediate in synthesizing tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt), a cytotoxic agent investigated for cancer therapy . Its role in continuous flow chemistry reduces worker exposure to hazardous intermediates during API production .
Organic Electronics
While not directly cited in the provided sources, structurally related thiophene derivatives are employed in organic semiconductors due to their conjugated π-systems . Functionalization with sulfinic acid groups could enhance charge transport properties.
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H315: Skin irritation | P305+P351+P338: Rinse skin | |
H319: Eye irritation | P305+P351+P338: Flush eyes | |
H335: Respiratory irritation | P261: Avoid inhalation |
Recent Research and Developments
Recent advancements focus on optimizing synthetic protocols for scalability. A 2016 study demonstrated a continuous Schotten-Baumann route achieving 5 kg/day production, highlighting its industrial viability . Ongoing research explores its utility in synthesizing novel tyrosine kinase inhibitors and antimicrobial agents .
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